

A Comparative Guide to MTHFR Inhibitors in Mycobacteria: AB131 and Beyond

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Compound of Interest

Compound Name: AB131

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The emergence of drug-resistant *Mycobacterium tuberculosis* necessitates the exploration of novel therapeutic targets. One such target is the folate metabolism pathway, which is essential for the synthesis of precursors for DNA, RNA, and amino acids. Within this pathway, the flavin-independent 5,10-methylenetetrahydrofolate reductase (MTHFR) has been identified as a key enzyme for mycobacterial growth and survival. This guide provides a comparative analysis of **AB131**, a recently identified inhibitor of mycobacterial MTHFR, and other inhibitors targeting the folate pathway in mycobacteria.

Introduction to MTHFR in Mycobacteria

In *Mycobacterium tuberculosis*, the MTHFR enzyme is encoded by the Rv2172c gene, with a homolog in *Mycobacterium smegmatis* designated as MSMEG_6649. This enzyme catalyzes the reduction of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate, a crucial step in the de novo biosynthesis of methionine.^[1] Unlike the human MTHFR, the mycobacterial enzyme is flavin-independent, presenting a potential for selective inhibition.^[2] Inhibition of this enzyme has been shown to increase the susceptibility of mycobacteria to other antifolate drugs, highlighting its potential as a target for combination therapies.^[3]

AB131: A Potent Sensitizer Targeting Mycobacterial MTHFR

AB131 is a novel small molecule identified through virtual screening that specifically targets the NADH-binding pocket of mycobacterial MTHFR.^[2] While **AB131** itself exhibits weak direct antimycobacterial activity, it acts as a potent sensitizer, significantly enhancing the efficacy of the antifolate drug para-aminosalicylic acid (PAS).^{[2][4]}

Enzymatic Inhibition

AB131 has demonstrated direct inhibitory effects on the MTHFR enzymes from both *M. smegmatis* and *M. tuberculosis*. In vitro assays have shown that **AB131** inhibits the activity of MSMEG_6649 and Rv2172c by 43% and 67%, respectively.^{[2][4]} The compound exhibits a strong binding affinity for both enzymes, with dissociation constants (Kd) of 0.16 μ M for MSMEG_6649 and a notably higher affinity of 0.02 μ M for the *M. tuberculosis* enzyme, Rv2172c.^{[2][4]}

Synergistic Activity with PAS

The primary therapeutic potential of **AB131** lies in its synergistic interaction with PAS. The combination of **AB131** and PAS has been shown to be highly effective against various mycobacterial species, including drug-susceptible and potentially drug-resistant strains.

Comparison with Other Folate Pathway Inhibitors

While **AB131** is a specific inhibitor of MTHFR, other drugs used against mycobacteria target different enzymes within the folate pathway. A direct comparison of inhibitory activity against MTHFR is often not possible as these compounds have different primary targets.

- Para-aminosalicylic acid (PAS): Traditionally used as a second-line anti-tuberculosis drug, PAS is a pro-drug that is metabolized by the mycobacterial folate pathway to an active form that inhibits dihydrofolate reductase (DHFR).^[5] It does not directly inhibit MTHFR.
- Methotrexate (MTX): A classical antifolate, methotrexate is a potent inhibitor of DHFR.^[5] Its activity against mycobacterial DHFR is well-established, but it is not known to directly inhibit mycobacterial MTHFR.
- Trimethoprim (TMP) and Sulfamethoxazole (SMX): This combination is widely used as an antibacterial agent. Sulfamethoxazole inhibits dihydropteroate synthase (DHPS), an enzyme

upstream of DHFR, while trimethoprim inhibits DHFR.[\[3\]](#) There is no evidence to suggest they directly inhibit MTHFR.

The unique mechanism of **AB131** as a specific MTHFR inhibitor makes it a valuable tool for a combination therapy approach, weakening the mycobacterial cell by a different mechanism than the established folate antagonists.

Quantitative Data Summary

The following tables summarize the key quantitative data for **AB131**'s performance.

Table 1: In Vitro Performance of **AB131** Against Mycobacterial MTHFR Enzymes[\[2\]](#)[\[4\]](#)

Target Enzyme	Mycobacterial Species	Inhibition	Dissociation Constant (Kd)
MSMEG_6649	M. smegmatis	43%	0.16 μM
Rv2172c	M. tuberculosis	67%	0.02 μM

Table 2: Synergistic Activity of **AB131** with Para-aminosalicylic Acid (PAS) Against Various Mycobacterial Strains[\[2\]](#)[\[4\]](#)

Mycobacterial Strain	MIC of PAS alone (µg/mL)	MIC of AB131 alone (µg/mL)	MIC of PAS in combination with AB131 (µg/mL)	Fractional Inhibitory Concentration Index (FICI)	Interpretation
M. smegmatis MC ² 155	1.250	>64	0.313	0.257	Synergism
M. tuberculosis H37Rv	0.125	>64	0.061	0.488	Synergism
M. bovis BCG-Pasteur	0.125	>64	Not Synergistic	/	No Interaction
M. marinum BAA-535	0.250	>64	Not Synergistic	/	No Interaction

Experimental Protocols

MTHFR Enzyme Activity Inhibition Assay

This protocol is based on the methodology described for determining the inhibitory activity of compounds against mycobacterial MTHFR.[6]

- Enzyme and Substrate Preparation:
 - Purified recombinant MTHFR (Rv2172c or MSMEG_6649) is used at a final concentration of 0.16 µM.
 - A reaction buffer is prepared containing 100 mM potassium phosphate (pH 7.0) and 1 mM DTT.
 - The substrate, 5,10-methylenetetrahydrofolate (5,10-CH₂-THF), and the cofactor, NADH, are prepared in the reaction buffer.

- Inhibition Assay:
 - The assay is performed in a 96-well plate format.
 - To each well, add the reaction buffer, the MTHFR enzyme, and the test inhibitor (**AB131**) at various concentrations.
 - The reaction is initiated by the addition of 5,10-CH₂-THF and NADH.
 - The oxidation of NADH is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
 - The initial velocity of the reaction is calculated from the linear phase of the absorbance curve.
 - The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor.
- Data Analysis:
 - The initial velocity data are fitted to the Michaelis-Menten equation to determine kinetic parameters.
 - For inhibitors, IC₅₀ values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

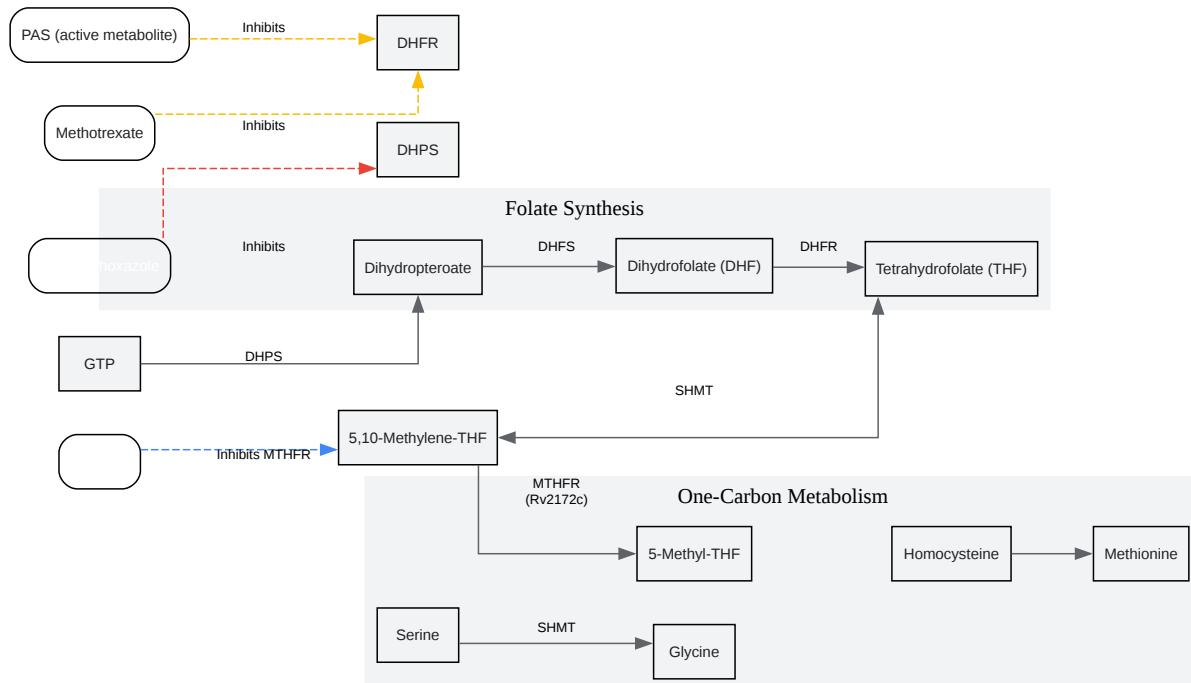
Checkerboard Synergy Assay

This protocol outlines the checkerboard method used to assess the synergistic interaction between **AB131** and PAS against mycobacteria.[\[7\]](#)[\[8\]](#)

- Preparation of Drug Solutions:
 - Stock solutions of **AB131** and PAS are prepared in a suitable solvent (e.g., DMSO).
 - Serial two-fold dilutions of each drug are prepared in 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

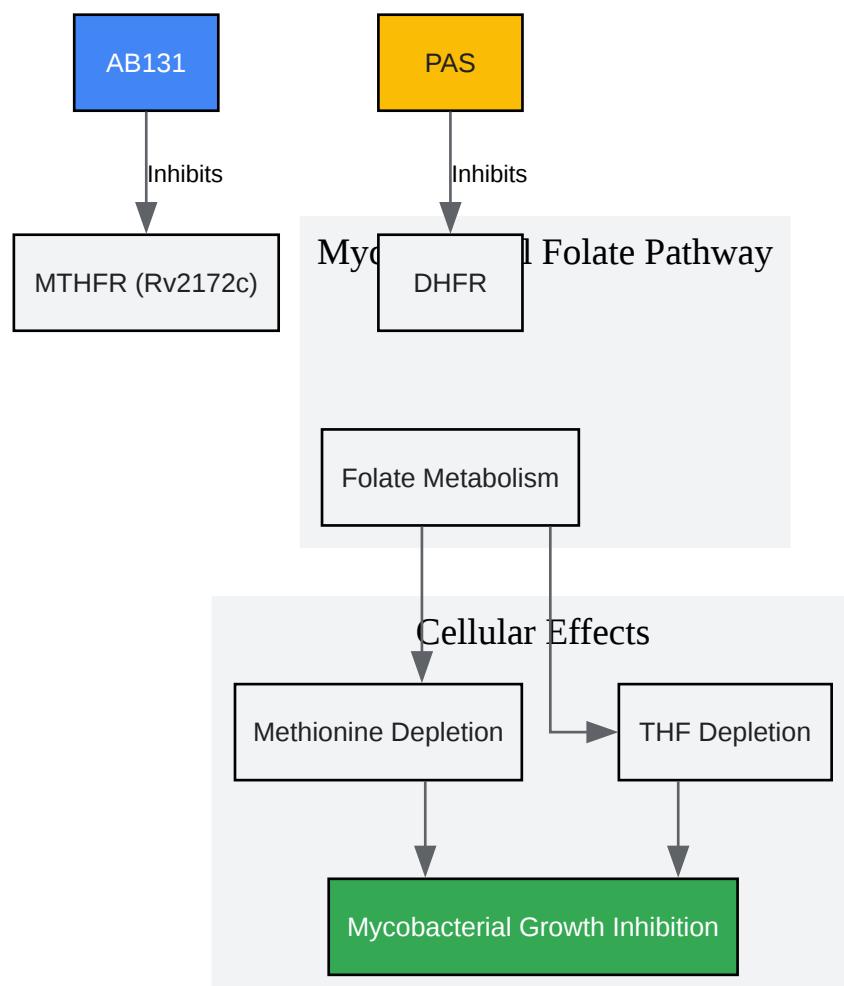
- Checkerboard Setup:
 - In a 96-well microtiter plate, serial dilutions of **AB131** are added to the wells along the y-axis, and serial dilutions of PAS are added along the x-axis. This creates a matrix of wells with varying concentrations of both drugs.
 - Control wells containing each drug alone are also included.
- Inoculation and Incubation:
 - A mid-log phase culture of the mycobacterial strain is diluted to a final concentration of approximately 5×10^5 CFU/mL in 7H9 broth.
 - Each well of the checkerboard plate is inoculated with the bacterial suspension.
 - The plates are incubated at 37°C for 7-14 days, depending on the growth rate of the mycobacterial species.
- Determination of MIC and FICI:
 - The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.
 - The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: $FICI = (\text{MIC of drug A in combination} / \text{MIC of drug A alone}) + (\text{MIC of drug B in combination} / \text{MIC of drug B alone})$
 - The interaction is interpreted as follows: $FICI \leq 0.5$ indicates synergy; $0.5 < FICI \leq 4$ indicates an additive or indifferent effect; and $FICI > 4$ indicates antagonism.

Visualizations



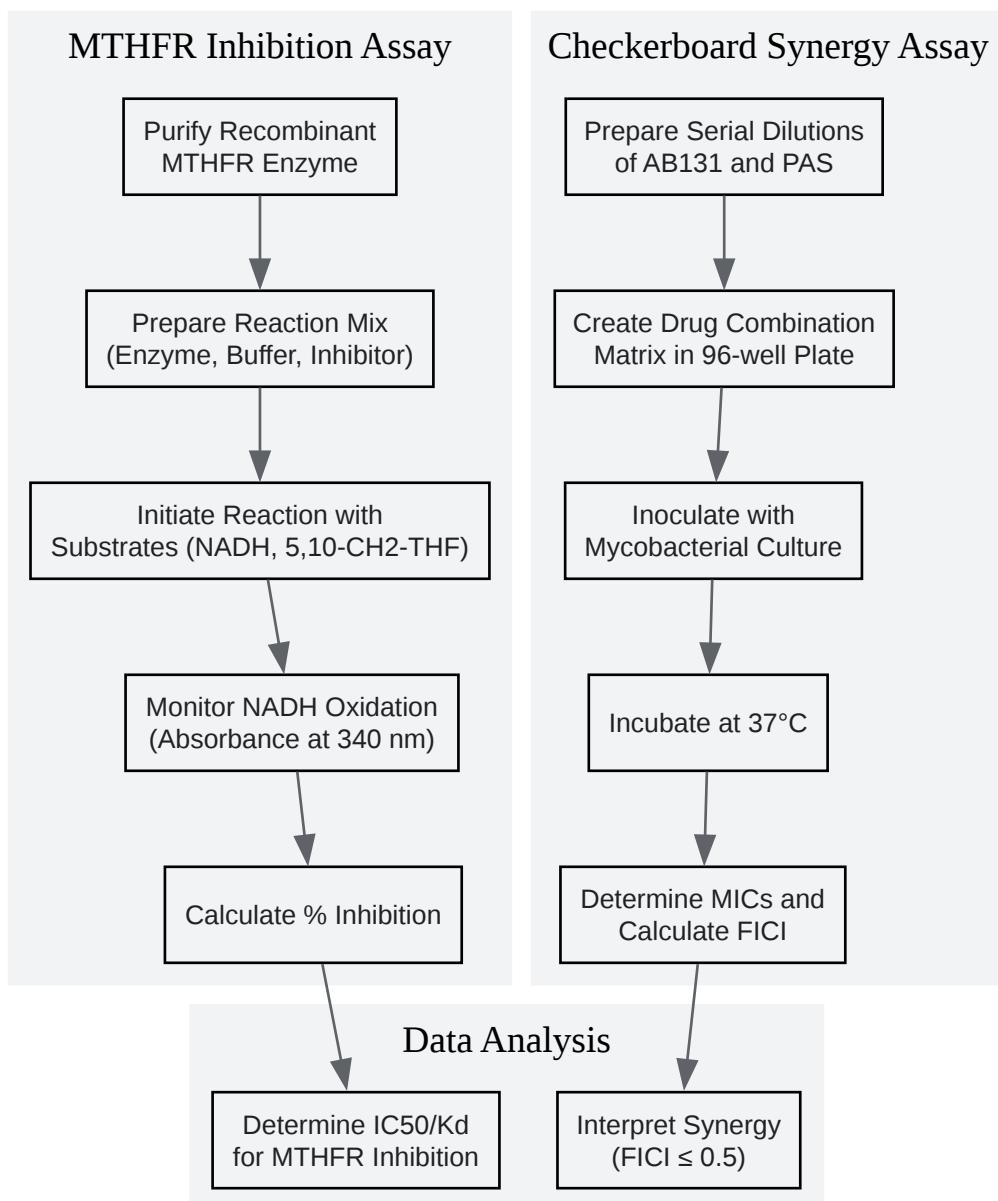
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Caption: Mycobacterial Folate Pathway and Targets of Various Inhibitors.



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Caption: Synergistic Mechanism of **AB131** and PAS.

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